4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Overview
Description
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O3S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
ent-Lamivudine, also known as Lamivudine, (+)-cis-, is primarily targeted against the Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV) . These viruses are responsible for causing HIV/AIDS and chronic hepatitis B, respectively .
Mode of Action
Lamivudine is a synthetic nucleoside analogue . It undergoes intracellular phosphorylation to form its active metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase , resulting in DNA chain termination . This process inhibits the replication of HIV-1 and HBV .
Biochemical Pathways
Lamivudine, like other nucleoside analogs, must be metabolized to its triphosphate form by intracellular kinases to inhibit viral DNA synthesis . The active anabolite, lamivudine 5’-triphosphate, prevents HIV-1 and HBV replication by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension .
Pharmacokinetics
Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults and 68% in children . Lamivudine is widely distributed into total body fluid, with a mean apparent volume of distribution (Vd) being approximately 1.3 L/kg following intravenous administration . As approximately 70% of an oral dose is eliminated renally as unchanged drug, the dose needs to be reduced in patients with renal insufficiency .
Result of Action
The result of lamivudine’s action is the inhibition of HIV-1 and HBV replication, which helps in the treatment of HIV infection and chronic hepatitis B . It is effective against both HIV-1 and HIV-2 . It is typically used in combination with other antiretrovirals such as zidovudine, dolutegravir, and abacavir .
Action Environment
The action of lamivudine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Trimethoprim increases the area under the curve (AUC) and decreases the renal clearance of lamivudine . Furthermore, the efficacy of lamivudine can be affected by the patient’s health status, such as renal or hepatic function .
Properties
IUPAC Name |
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307509 | |
Record name | 2′,3′-Dideoxy-3′-thiacytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134680-32-3 | |
Record name | 2′,3′-Dideoxy-3′-thiacytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134680-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lamivudine, (+)-cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134680323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2′,3′-Dideoxy-3′-thiacytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAMIVUDINE, (+)-CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6S9D88T3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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